molecular formula C20H21N5O3S2 B2470093 N-(2,4-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898461-74-0

N-(2,4-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2470093
CAS No.: 898461-74-0
M. Wt: 443.54
InChI Key: UEFWHHRDXZFXOK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core linked to a substituted acetamide and ureido moieties. Its structure comprises:

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for conferring metabolic stability and bioactivity .
  • Thioether bridge (-S-): Connects the thiadiazole core to the acetamide group, enhancing lipophilicity and membrane permeability.
  • N-(2,4-Dimethylphenyl)acetamide: A hydrophobic aromatic substituent that may influence target binding and pharmacokinetics.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-12-4-9-16(13(2)10-12)22-17(26)11-29-20-25-24-19(30-20)23-18(27)21-14-5-7-15(28-3)8-6-14/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFWHHRDXZFXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure

The compound's structure can be broken down into key components:

  • Thiadiazole Ring : Known for antimicrobial and anticancer properties.
  • Ureido Group : Enhances biological activity through hydrogen bonding.
  • Dimethylphenyl and Methoxyphenyl Substituents : Contribute to the compound's lipophilicity and potential receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole derivatives. The compound has shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer activity of similar compounds, it was reported that derivatives of thiadiazole exhibited significant inhibition of cancer cell proliferation. The following table summarizes the IC50 values of related compounds:

CompoundCell LineIC50 (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
This compoundHCT-116TBDCurrent Study

The specific IC50 value for this compound is yet to be determined but is expected to follow a similar trend based on structural activity relationships.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains.

Research Findings

A recent synthesis of thiadiazole derivatives indicated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of several derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound CStaphylococcus aureus10
Compound DEscherichia coli20
This compoundTBDCurrent Study

These findings suggest that the incorporation of the thiadiazole moiety enhances antimicrobial properties significantly.

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has also been documented. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines effectively.

The proposed mechanism involves the inhibition of key inflammatory pathways such as NF-kB signaling. This suggests that this compound may exert its anti-inflammatory effects through modulation of these pathways.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Activity :
    • Thiadiazole derivatives, including this compound, have shown promising anticancer properties. Studies indicate that compounds with a thiadiazole nucleus can inhibit various cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) .
    • Molecular docking studies suggest that the compound can act as an inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. It is suggested to be a possible inhibitor of 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes .
  • Antimicrobial Properties :
    • Preliminary screenings have indicated that thiadiazole derivatives possess antimicrobial activity against various pathogens, including fungi and bacteria. This opens avenues for developing new antimicrobial agents based on the structure of N-(2,4-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide .

Case Studies

Several studies have investigated the applications and efficacy of this compound:

StudyFindings
In Vitro Cytotoxicity Evaluation The compound demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity compared to standard drugs .
Docking Studies for Anti-inflammatory Activity Molecular docking simulations revealed strong binding affinities to 5-lipoxygenase, suggesting potential as an anti-inflammatory agent .
Antimicrobial Screening Compounds derived from thiadiazoles were tested against Candida albicans and various gram-positive bacteria, showing notable inhibition zones .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their structural differences are summarized below:

Compound Name R₁ (Thiadiazole Substituent) R₂ (Acetamide Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Target Compound 3-(4-Methoxyphenyl)ureido 2,4-Dimethylphenyl Calculated: ~486.59 Not reported Hypothesized anticancer activity
4i () 3-(4-Methoxyphenyl)ureido 6-Methylbenzo[d]thiazol-2-yl 486.59 (Exp: 486.38) 264–266 Antiproliferative (VEGFR-2/BRAF)
4g () 3-Phenylureido 6-Methylbenzo[d]thiazol-2-yl 456.56 (Exp: 456.44) 263–265 Antiproliferative (VEGFR-2/BRAF)
4j () 3-(4-Chlorophenyl)ureido 6-Methylbenzo[d]thiazol-2-yl 491.01 (Exp: 490.92) 261–263 Antiproliferative (VEGFR-2/BRAF)
4y () p-Tolylamino 5-Ethyl-1,3,4-thiadiazol-2-yl Not reported Not reported IC₅₀: 0.084 mM (MCF-7), 0.034 mM (A549)

Key Observations :

  • The 6-methylbenzo[d]thiazol-2-yl group in analogs (4g–4j) introduces a fused aromatic system, likely improving π-π stacking with kinase targets (e.g., VEGFR-2/BRAF) . In contrast, the target compound’s 2,4-dimethylphenyl group offers steric bulk, which may alter binding kinetics.
  • Biological Activity: Analogs with 4-methoxyphenyl (4i) and 4-chlorophenyl (4j) substituents exhibit comparable antiproliferative activity, suggesting tolerance for diverse para-substituted aryl groups . Compound 4y () demonstrates potent cytotoxicity (IC₅₀ < 0.1 mM), attributed to the p-tolylamino group and dual thiadiazole-thioacetamide architecture .

Physicochemical and Spectral Properties

  • Melting Points : Analogs with bulkier substituents (e.g., 4i: 264–266°C) exhibit higher melting points than simpler derivatives (4g: 263–265°C), reflecting increased crystallinity .
  • Spectral Data :
    • IR spectra of all analogs show peaks for N-H (ureido: ~3200 cm⁻¹), C=O (acetamide: ~1680 cm⁻¹), and C-S (thiadiazole: ~680 cm⁻¹) .
    • ¹H NMR signals for the 4-methoxyphenyl group appear as a singlet at δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.4 ppm .

Anticancer Potential

  • Kinase Inhibition : Analogs like 4i and 4g () target VEGFR-2 and BRAF kinases, critical for angiogenesis and cancer progression .
  • Cytotoxicity : Compound 4y () outperforms cisplatin in A549 and MCF-7 cells, likely due to thiadiazole-mediated apoptosis induction and aromatase inhibition .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:
Synthesis optimization involves multi-step protocols with controlled reaction conditions. Key steps include:

  • Coupling Reactions : Use of potassium carbonate (K₂CO₃) in acetone under reflux (6–8 hours) to facilitate thioether bond formation between thiadiazole and acetamide moieties .
  • Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) or HPLC for real-time monitoring to isolate intermediates and reduce by-products .
  • Cyclization : Employing POCl₃ at 90°C for 3 hours to form the 1,3,4-thiadiazole core, followed by pH adjustment (8–9) with ammonia to precipitate the product .

Basic: What analytical methods are critical for confirming the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly for the 4-methoxyphenyl ureido group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₅H₂₇N₅O₃S₂) and isotopic patterns .
  • FT-IR Spectroscopy : Detection of characteristic bands (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .

Intermediate: How can researchers evaluate its biological activity in vitro?

Answer:

  • Enzyme Inhibition Assays : Test against targets like acetylcholinesterase (AChE) using Ellman’s method, with IC₅₀ calculations .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Molecular Docking : Preliminary in silico studies (AutoDock Vina) to predict binding affinity to enzymes/receptors (e.g., LOX, COX-2) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with nitro, chloro, or acetyl groups) to assess impact on bioactivity .
  • Scaffold Hybridization : Fuse the thiadiazole core with pyridazine or benzothiazole moieties to enhance pharmacokinetic properties .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors (e.g., ureido and thioacetamide groups) .

Advanced: How should researchers address contradictions in biological data across studies?

Answer:

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out experimental variability .
  • Orthogonal Validation : Cross-verify cytotoxicity results with apoptosis assays (Annexin V/PI staining) or Western blotting for caspase-3 activation .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., thiadiazole-acetamide hybrids) to identify trends .

Intermediate: What protocols ensure stability during storage and handling?

Answer:

  • Degradation Studies : Accelerated stability testing under heat (40–60°C) and humidity (75% RH) for 4 weeks, monitored via HPLC .
  • Lyophilization : Store lyophilized powder at -20°C in amber vials to prevent photodegradation of the thioether bond .
  • Excipient Compatibility : Test with mannitol or lactose to enhance shelf life in solid formulations .

Advanced: Which techniques are suitable for elucidating its mechanism of action?

Answer:

  • Kinetic Studies : Surface plasmon resonance (SPR) to measure real-time binding kinetics to target proteins .
  • RNA Sequencing : Transcriptomic profiling of treated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .

Advanced: How can computational modeling guide derivative design?

Answer:

  • ADMET Prediction : Use SwissADME to optimize logP (<5) and topological polar surface area (TPSA >60 Ų) for blood-brain barrier penetration .
  • Free Energy Perturbation (FEP) : Simulate substituent effects on binding free energy using Schrödinger’s FEP+ .
  • QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) to correlate structural descriptors with IC₅₀ values .

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